2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile
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Overview
Description
2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring, along with a nitrile group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile typically involves the halogenation of a pyridine derivative followed by the introduction of the nitrile and methyl groups. One common method includes the use of 3-chloro-4-iodopyridine as a starting material, which undergoes a series of reactions to introduce the nitrile and methyl groups under controlled conditions. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The choice of raw materials, reaction conditions, and purification methods are optimized to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The presence of the chlorine and iodine atoms, along with the nitrile group, allows the compound to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-iodopyridine: A precursor in the synthesis of 2-(3-Chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile.
2-Chloro-4-iodopyridine: Another halogenated pyridine with similar properties.
2-(3-Chloro-4-iodopyridin-2-yl)amine: A related compound with an amine group instead of a nitrile group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both chlorine and iodine atoms, along with the nitrile and methyl groups, allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(3-chloro-4-iodopyridin-2-yl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIN2/c1-9(2,5-12)8-7(10)6(11)3-4-13-8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHALZGYZPJCKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=CC(=C1Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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